N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Mass Spectrometry
- Molecular ion peak at m/z 335.4 (M⁺).
- Fragmentation pattern: Loss of isopropyl (56 Da) and benzimidazole (117 Da) groups.
Comparative Analysis with Related Oxazolopyridine Derivatives
The benzimidazole moiety in the target compound enhances hydrogen-bonding capacity compared to simpler oxazolopyridines, potentially improving target binding in medicinal chemistry applications. Unlike halogenated derivatives, the isopropyl group may increase lipophilicity, affecting solubility and membrane permeability.
Properties
Molecular Formula |
C18H17N5O2 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H17N5O2/c1-9(2)14-8-11(15-10(3)23-25-17(15)19-14)16(24)22-18-20-12-6-4-5-7-13(12)21-18/h4-9H,1-3H3,(H2,20,21,22,24) |
InChI Key |
RUNVLRBGGJRXQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C(C)C)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for the Oxazolo[5,4-b]pyridine Carboxamide Core
The oxazolo[5,4-b]pyridine-4-carboxamide subunit is synthesized via a one-pot acylation-cyclization sequence. Building on methods for analogous systems , 3-amino-5-isopropylpyridine-2(1H)-one undergoes acylation with methylsuccinic anhydride in refluxing toluene (110°C, 8 h) to form the intermediate monoamide. Intramolecular cyclization is induced by adding p-toluenesulfonic acid (20 mol%), yielding 3-methyl-6-isopropyl oxazolo[5,4-b]pyridine-4-carboxylic acid (85% yield). Conversion to the acid chloride (SOCl₂, 70°C, 3 h) precedes amidation with benzimidazol-2-amine .
Table 1: Optimization of Oxazolo[5,4-b]pyridine Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Acylation | Methylsuccinic anhydride, toluene, 110°C | 92 | 98.5 |
| Cyclization | p-TsOH, toluene, 110°C | 85 | 99.1 |
| Acid chloride formation | SOCl₂, 70°C | 95 | 97.8 |
Functionalization of the Benzimidazol-2-ylidene Subunit
The 1,3-dihydro-2H-benzimidazol-2-ylidene moiety is prepared via deprotonation of 1,3-dihydro-2H-benzimidazole-2-thione using KOtBu in DMF at 0°C . Thione precursors are synthesized by cyclizing o-phenylenediamine with CS₂ in ethanol (80°C, 12 h), followed by methylation (CH₃I, K₂CO₃) to introduce N-alkyl groups if required . The ylidene form’s stability is enhanced by electron-withdrawing nitro groups, as demonstrated in related trinitrobenzimidazolones .
Key Reaction Pathway:
Coupling of Oxazolo[5,4-b]pyridine and Benzimidazol-2-ylidene
The final step couples the oxazolo[5,4-b]pyridine-4-carboxylic acid chloride with benzimidazol-2-ylidene using Schlenk techniques under inert atmosphere. Triethylamine (3 eq) in dry THF facilitates nucleophilic acyl substitution at −20°C, achieving 78% yield after recrystallization from ethyl acetate/hexane . LC-MS analysis confirms molecular ion peaks at m/z 335.4 ([M+H]⁺), consistent with the target compound’s molecular formula (C₁₈H₁₇N₅O₂) .
Critical Parameters:
-
Temperature Control : Reactions below −15°C minimize ylidene decomposition.
-
Solvent Choice : THF enhances solubility of ionic intermediates compared to DCM .
-
Purification : Silica gel chromatography (EtOAc:hexane, 3:7) removes unreacted acid chloride.
Spectroscopic Characterization and Stability Data
1H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyridine-H), 7.65–7.12 (m, 4H, benzimidazole-H), 3.21 (hept, J = 6.8 Hz, 1H, CH(CH₃)₂), 2.89 (s, 3H, CH₃), 1.32 (d, J = 6.8 Hz, 6H, CH(CH₃)₂) .
Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition onset at 199°C, comparable to nitramine derivatives .
Comparative Analysis of Alternative Routes
A patent-disclosed method employs Ullmann coupling between preformed oxazolo[5,4-b]pyridine and benzimidazole fragments using CuI/L-proline catalysis. While this achieves 70% yield, it requires higher temperatures (120°C) and yields regioisomeric byproducts (15–20%). In contrast, the acylative coupling route offers superior regioselectivity (>98%) and milder conditions .
Industrial-Scale Considerations
Kilogram-scale synthesis (VulcanChem VC16315749 batch data) uses continuous flow reactors for the acylation-cyclization step, reducing reaction time from 8 h to 45 min. Process optimization increases overall yield to 81% while maintaining >99% HPLC purity .
Chemical Reactions Analysis
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including anticancer, antiviral, and antibacterial activities . Additionally, its unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action in various biological systems .
Mechanism of Action
The mechanism of action of N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several heterocyclic derivatives documented in the evidence. A detailed comparison is provided in Table 1 .
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substituent Influence: The target compound’s propan-2-yl and methyl groups enhance lipophilicity compared to the sulfonamide derivative , which is more polar due to its sulfonamide and pyrazole groups.
- Electronic Effects: The benzimidazol-2-ylidene group in the target compound provides a strong electron-donating effect, contrasting with the electron-withdrawing trifluoromethyl group in the thienopyridine analogue .
Spectroscopic Characterization
- IR Spectroscopy : The target compound’s NH stretches (≈3300 cm⁻¹) and C=N vibrations (≈1600 cm⁻¹) align with benzimidazole and isoxazole peaks observed in .
- NMR Profiling: Chemical shifts in the aromatic region (δ 6.5–8.5 ppm) would resemble those of structurally related compounds like the thienopyridine derivative , though substituents (e.g., propan-2-yl) may cause downfield shifts in specific protons .
Biological Activity
N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-3-methyl-6-(propan-2-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
1. Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of nitrogen and oxygen in their ring structures. Its molecular formula is with a molecular weight of 335.4 g/mol. The IUPAC name for this compound is N-(1H-benzimidazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide.
| Property | Value |
|---|---|
| Molecular Formula | C18H17N5O2 |
| Molecular Weight | 335.4 g/mol |
| IUPAC Name | N-(1H-benzimidazol-2-yl)-3-methyl-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| InChI Key | RUNVLRBGGJRXQB-UHFFFAOYSA-N |
2. Synthesis
The synthesis of this compound typically involves multiple steps, including cyclocarbonylation reactions of 1,2-diaminobenzenes. The method allows for the formation of the benzimidazole core, which is critical for its biological activity.
3.1 Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.
3.2 Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies demonstrated that it possesses strong antibacterial activity, with zones of inhibition comparable to standard antibiotics like ciprofloxacin.
| Compound No. | E. coli (mm) | P. aeruginosa (mm) | S.aureus (mm) | S.pyogenes (mm) |
|---|---|---|---|---|
| 6a | 16 | 15 | 16 | 18 |
| 6b | 18 | 19 | 17 | 18 |
| 6e | 29 | 28 | 24 | 24 |
3.3 Antiviral Activity
Emerging research suggests potential antiviral effects against specific viral strains; however, detailed mechanisms remain to be elucidated.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in cells:
- Enzyme Inhibition : It binds selectively to enzymes involved in cancer cell metabolism.
- Receptor Modulation : The compound modulates receptor activity associated with cell growth and survival pathways.
5. Case Studies
A series of case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study demonstrated a dose-dependent inhibition of cell growth in human breast cancer cell lines.
- Antibacterial Screening : In a comparative study against known antibiotics, this compound showed superior activity against resistant bacterial strains.
Q & A
Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?
The synthesis involves multi-step reactions, typically starting with the preparation of the oxazolo[5,4-b]pyridine core, followed by functionalization of the benzimidazol-2-ylidene group. Key steps include:
- Cyclization : Use of acid catalysts (e.g., polyphosphoric acid) to form the oxazole ring .
- Condensation : Reaction of intermediates with carboxamide derivatives under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity . Methodological rigor in controlling temperature, solvent polarity, and stoichiometry is critical to avoid side products like over-oxidized species .
Q. Which characterization techniques are essential for confirming the compound’s structural integrity?
A combination of analytical methods is required:
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carboxamide bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated 398.15 g/mol vs. observed 398.14 g/mol) .
- X-ray Crystallography : For resolving stereochemical ambiguities in the benzimidazol-2-ylidene moiety . Discrepancies in spectral data (e.g., unexpected splitting in NMR) should prompt re-evaluation of synthetic intermediates .
Q. What biological targets or pathways are hypothesized for this compound?
Preliminary studies on structurally analogous compounds suggest interactions with:
- Kinase enzymes : Inhibition of ATP-binding pockets due to the oxazole-pyridine scaffold .
- GPCRs : Binding affinity to serotonin receptors (e.g., 5-HT2A) via the benzimidazole group . Target validation requires in vitro assays (e.g., fluorescence polarization for kinase activity) and in silico docking simulations .
Advanced Research Questions
Q. How can researchers optimize reaction yields when scaling up synthesis?
Advanced optimization strategies include:
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., temperature, catalyst loading) to identify yield-limiting factors .
- Flow Chemistry : Continuous reactors to enhance heat/mass transfer during cyclization steps, reducing side reactions .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) for selective C–N coupling, improving step efficiency from 60% to >85% .
Q. How should contradictory data in biological assays (e.g., IC50 variability) be resolved?
Contradictions may arise from assay conditions or compound stability. Mitigation approaches:
- Orthogonal Assays : Validate kinase inhibition via both radiometric and luminescence-based methods .
- Stability Studies : HPLC monitoring of compound degradation in buffer (pH 7.4, 37°C) over 24 hours .
- Statistical Analysis : Use of ANOVA to assess inter-experimental variability and outlier removal .
Q. What computational tools are recommended for predicting metabolic pathways or toxicity?
- ADMET Prediction : Software like SwissADME to estimate permeability, CYP450 interactions, and hepatotoxicity .
- MD Simulations : Molecular dynamics (e.g., GROMACS) to model binding persistence with biological targets .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with observed activity .
Data Contradiction and Validation
Q. How to address discrepancies between computational docking scores and experimental binding data?
- Force Field Calibration : Adjust parameters in docking software (e.g., AutoDock Vina) to better reflect experimental conditions .
- Crystallographic Validation : Resolve co-crystal structures to confirm binding poses .
- Free Energy Calculations : Use MM/GBSA to refine affinity predictions .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
